molecular formula C16H11NO4 B11117401 Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B11117401
M. Wt: 281.26 g/mol
InChI Key: GNCUINLLIWKLBB-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, with the chemical formula C17H13NO5, is a compound that combines an isoindoline ring system with a benzoate moiety. The structure consists of a methyl ester group attached to the benzoate ring, which in turn is linked to the isoindoline ring through an oxygen atom .

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate. One common approach involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxoisoindoline in the presence of a suitable coupling agent (e.g., DCC or EDC) to form the desired ester linkage. The reaction typically occurs under mild conditions and yields the target compound.

Industrial Production:

While industrial-scale production methods are not widely documented, the compound can be synthesized using the same principles as in the laboratory setting. Optimization for large-scale production would involve process engineering and cost considerations.

Chemical Reactions Analysis

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate participates in various chemical reactions:

    Esterification: The initial synthesis involves esterification of the carboxylic acid group with methanol.

    Hydrolysis: The compound can undergo hydrolysis to regenerate the carboxylic acid.

    Substitution Reactions: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group in the isoindoline ring may occur.

    Oxidation: Oxidation of the benzoate ring can lead to various products.

Common reagents include acids, bases, and catalysts specific to each reaction type.

Scientific Research Applications

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Potential drug candidates due to its structural features.

    Photophysical Studies: Investigation of its optical properties.

Mechanism of Action

The exact mechanism by which Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Biological Activity

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzoate ester linked to an isoindoline moiety. Its molecular formula is C16H13N1O5C_{16}H_{13}N_{1}O_{5}, and it exhibits properties typical of aromatic esters, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The isoindoline structure can facilitate binding to various enzymes and receptors, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It can alter cellular signaling, which is crucial in processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

1. Anticancer Activity

  • Studies have shown that derivatives of isoindoline compounds exhibit promising anticancer properties. These effects are believed to be linked to their ability to modulate signaling pathways involved in cell survival and proliferation.
  • A case study demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

2. Antimicrobial Properties

  • Preliminary studies suggest that this compound may also possess antimicrobial activity against pathogenic bacteria. Research has focused on evaluating its efficacy against strains such as Escherichia coli and Staphylococcus aureus .
  • The mechanism behind this activity may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human leukemia cells. The compound was found to induce significant cell death at low micromolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited dose-dependent antibacterial activity, making it a candidate for further development as an antibacterial agent.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C16H11NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3

InChI Key

GNCUINLLIWKLBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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